molecular formula C19H24FN3O B025542 N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-4-fluorobenzamide CAS No. 102585-99-9

N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-4-fluorobenzamide

Cat. No.: B025542
CAS No.: 102585-99-9
M. Wt: 329.4 g/mol
InChI Key: SGMNODFVDOBJOE-UHFFFAOYSA-N
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Description

“Benzamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)-p-fluoro-” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound, with its unique structural features, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Benzamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)-p-fluoro-” typically involves multi-step organic reactions. One common route might include:

    Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed through a reaction with an amine.

    Introduction of the Aminophenyl Group: The o-aminophenyl group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Diethylaminoethyl Group: This step might involve the alkylation of the amine group with a diethylaminoethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“Benzamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)-p-fluoro-” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “Benzamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)-p-fluoro-” exerts its effects involves its interaction with specific molecular targets. These might include:

    Receptors: Binding to neurotransmitter receptors in the brain.

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Ion Channels: Modulating the activity of ion channels to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler analog with similar core structure but lacking additional functional groups.

    N-(o-aminophenyl)benzamide: Similar structure but without the diethylaminoethyl and fluorine groups.

    N-(2-(diethylamino)ethyl)benzamide: Lacks the o-aminophenyl and fluorine groups.

Uniqueness

“Benzamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)-p-fluoro-” is unique due to the presence of the o-aminophenyl, diethylaminoethyl, and fluorine groups, which confer distinct chemical and biological properties.

Properties

CAS No.

102585-99-9

Molecular Formula

C19H24FN3O

Molecular Weight

329.4 g/mol

IUPAC Name

N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-4-fluorobenzamide

InChI

InChI=1S/C19H24FN3O/c1-3-22(4-2)13-14-23(18-8-6-5-7-17(18)21)19(24)15-9-11-16(20)12-10-15/h5-12H,3-4,13-14,21H2,1-2H3

InChI Key

SGMNODFVDOBJOE-UHFFFAOYSA-N

SMILES

CCN(CC)CCN(C1=CC=CC=C1N)C(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCN(CC)CCN(C1=CC=CC=C1N)C(=O)C2=CC=C(C=C2)F

Key on ui other cas no.

102585-99-9

Synonyms

N-(o-Aminophenyl)-N-[2-(diethylamino)ethyl]-p-fluorobenzamide

Origin of Product

United States

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